4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde
Overview
Description
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . This compound features a benzaldehyde moiety substituted with a pyrrolidin-1-ylethoxy group, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-bromoethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzaldehyde is replaced by the 2-pyrrolidin-1-ylethoxy group . The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products Formed
Oxidation: 4-(2-Pyrrolidin-1-ylethoxy)benzoic acid.
Reduction: 4-(2-Pyrrolidin-1-ylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, influencing biological pathways and exerting its effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyrrolidin-1-ylethoxy)benzoic acid: An oxidized derivative with similar structural features but different chemical properties.
4-(2-Pyrrolidin-1-ylethoxy)benzyl alcohol: A reduced derivative with a primary alcohol group instead of an aldehyde.
Uniqueness
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde is unique due to its specific combination of a benzaldehyde moiety and a pyrrolidin-1-ylethoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-12-3-5-13(6-4-12)16-10-9-14-7-1-2-8-14/h3-6,11H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPDRNOYMGEXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359631 | |
Record name | 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26116-47-2 | |
Record name | 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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